Similar to its action on Aβ, M30 has been shown to interfere with αSyn aggregation, reducing the formation of high-molecular-weight species. [, , , ] Additionally, M30 has been observed to antagonize the excitatory effects of intracellular αSyn oligomers on synaptic transmission in hippocampal neurons. [, , , ] This suggests that M30 may exert its protective effects in PD by both reducing αSyn aggregation and modulating αSyn-mediated synaptic dysfunction.
2-Octahydroisoquinolin-2(1H)-ylethanamine is an organic compound with the molecular formula CHN. It belongs to the class of amines and features an octahydroisoquinoline ring system linked to an ethanamine group. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals aimed at treating neurological disorders, as well as its utility in organic synthesis and biological studies.
The compound can be sourced from various chemical suppliers and is classified under organic compounds due to its structural characteristics. It serves as an intermediate in synthesizing complex organic molecules, including natural products and polymers, making it significant in both academic research and industrial applications.
The synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine typically involves two main steps:
In industrial settings, these synthetic routes are optimized for larger-scale production, often utilizing continuous flow reactors to enhance yield and purity. Automated systems are employed to maintain consistent quality throughout the manufacturing process.
The molecular structure of 2-octahydroisoquinolin-2(1H)-ylethanamine can be represented as follows:
The three-dimensional conformation of the molecule plays a crucial role in its biological activity, influencing how it interacts with various biological targets.
2-Octahydroisoquinolin-2(1H)-ylethanamine can participate in several chemical reactions:
The mechanism of action for 2-octahydroisoquinolin-2(1H)-ylethanamine involves its interaction with specific molecular targets, primarily enzymes and receptors within biological systems. Depending on its structural conformation, the compound may function as either an agonist or antagonist at these targets, thereby modulating biochemical pathways relevant to neurological functions. This mechanism is particularly significant in research focused on neurodegenerative diseases where receptor modulation is critical for therapeutic efficacy .
These properties make 2-octahydroisoquinolin-2(1H)-ylethanamine suitable for various applications in chemical synthesis and biological studies.
The compound has several noteworthy applications:
Molecular dynamics simulations and docking analyses demonstrate that M30 binds with high affinity to the central hydrophobic domain (residues 61–95) of α-synuclein. This region, critical for initiating aggregation, adopts a β-sheet conformation during pathological assembly. M30 achieves binding energies of approximately −8.5 kcal/mol, primarily through van der Waals interactions and hydrogen bonding with residues such as Val71, Val74, and Ala76. This binding sterically hinders the self-association of α-synuclein monomers required for oligomer nucleation [1] [3] [7].
M30 targets the hydrophobic C-terminal domain of amyloid-β (Aβ), particularly residues 17–42, which share structural homology with α-synuclein’s NAC (non-amyloid component) region. Computational models reveal that M30 inserts itself into hydrophobic pockets within Aβ monomers, preventing their alignment into aggregation-prone configurations. In vitro studies confirm a concentration-dependent reduction in soluble oligomer formation, with 10 μM M30 decreasing Aβ oligomer levels by >70% compared to untreated controls [4] [6] [8].
By occupying hydrophobic domains, M30 forces amyloidogenic proteins into disordered conformational states. Circular dichroism spectroscopy shows a 50% reduction in β-sheet content in α-synuclein incubated with M30. This disruption extends to preformed fibrils, where M30 binding increases aggregate instability, as evidenced by accelerated fibril dissociation in atomic force microscopy studies [1] [8].
ThT assays quantify M30’s inhibition of amyloid fibril formation by monitoring fluorescence increases associated with β-sheet-rich structures. α-Synuclein aggregation kinetics exhibit a sigmoidal curve (lag phase: ~15 hours; growth phase: 15–30 hours; plateau: >30 hours). With 20 μM M30, the lag phase extends to >25 hours, and plateau fluorescence decreases by 60%, indicating suppressed fibrillization. This contrasts sharply with Aβ, where M30 (10 μM) reduces fluorescence intensity by 75% within 5 hours [1] [2] [3].
Table 1: ThT Fluorescence Kinetics of Amyloid Proteins with/without M30
Protein | Condition | Lag Phase (h) | Max Fluorescence (a.u.) |
---|---|---|---|
α-Synuclein | Control | 15 | 520 |
α-Synuclein | +20 μM M30 | >25 | 210 |
Aβ₁₋₄₂ | Control | 5 | 850 |
Aβ₁₋₄₂ | +10 μM M30 | >20 | 220 |
Western blots using anti-α-synuclein antibodies (e.g., Syn-211) reveal that M30 preferentially reduces dimeric and trimeric α-synuclein species. Under aggregation-promoting conditions, control samples show 11% dimer formation, while M30-treated samples (20 μM) reduce dimers to <3%. Similarly, Aβ immunoblots demonstrate near-complete elimination of high-molecular-weight oligomers (>56 kDa) with M30 treatment. Silver staining corroborates these findings, showing diminished intensity in dimer bands at ~35 kDa for α-synuclein [1] [6] [7].
Table 2: Aggregation State Distribution Analyzed by Western Blot
Aggregate Size | α-Synuclein Control (%) | α-Synuclein + M30 (%) | Aβ Control (%) | Aβ + M30 (%) |
---|---|---|---|---|
Monomer | 88 | 96 | 75 | 92 |
Dimer | 11 | 3 | 15 | 5 |
Trimer+ | 1 | 1 | 10 | 3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7